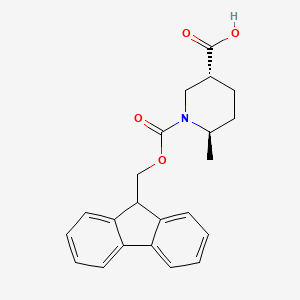

(3R,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid

Description

(3R,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid is a chiral piperidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety. Its stereochemistry at positions 3 and 6 (both R-configuration) confers distinct spatial and electronic properties, making it valuable in peptide synthesis and medicinal chemistry. The compound’s molecular formula is C24H25NO4, with a molecular weight of 394.47 g/mol (CAS: 799814-32-7) .

Properties

IUPAC Name |

(3R,6R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-14-10-11-15(21(24)25)12-23(14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZXSRMTHPANFO-HUUCEWRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorenylmethoxycarbonyl Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

Methylation: The methyl group is introduced at the 6-position of the piperidine ring using a methylating agent like methyl iodide.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable leaving group.

Major Products Formed

Oxidation: Formation of ketones or aldehydes depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3R,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related Fmoc-protected derivatives:

| Compound Name | Core Structure | Substituents/Modifications | Molecular Weight (g/mol) | CAS Number | Key Applications/Properties |

|---|---|---|---|---|---|

| (3R,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid | Piperidine | 6-methyl, 3-carboxylic acid, Fmoc-protected | 394.47 | 799814-32-7 | Peptide synthesis, chiral intermediates |

| 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid | Piperazine | Acetic acid substituent, Fmoc-protected | 382.44 (calculated) | 180576-05-0 | Linker chemistry, drug conjugates |

| (S)-2-((Fmoc-amino)-3-(o-tolyl)propanoic acid | Phenylpropanoic acid | o-tolyl group, Fmoc-protected | 413.45 | 211637-75-1 | Asymmetric synthesis, enzyme inhibitors |

| 3-{[(Fmoc)amino]-6-methyl-2-oxo-1(2H)-pyridinyl}acetic acid | Pyridinone | 6-methyl, 2-oxo, acetic acid substituent | 396.40 | 1076196-99-0 | Prodrug design, metalloproteinase inhibitors |

| (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid | Pyrrolidine | Trifluoromethylphenyl, benzodioxolyl | 466.42 | Not specified | Bioactive scaffolds, receptor antagonists |

Key Comparative Insights

Stereochemical Influence

The (3R,6R) configuration of the target compound distinguishes it from racemic or other stereoisomeric analogs (e.g., the (±)-pyrrolidine derivative in ). This stereochemistry enhances enantioselectivity in binding to chiral targets, critical for bioactive molecule development .

Functional Group Variations

- Piperidine vs. Piperazine/Pyrrolidine Cores: Piperidine derivatives (e.g., the target compound) exhibit greater conformational rigidity compared to piperazine analogs (), which may enhance stability in physiological conditions.

- Carboxylic Acid vs. Acetic Acid Substituents : The carboxylic acid group in the target compound offers stronger hydrogen-bonding capacity compared to acetic acid derivatives (), influencing solubility and target affinity .

Biological Activity

(3R,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a piperidine ring substituted with a fluorenylmethoxycarbonyl group, which enhances its stability and solubility. Its molecular formula is with a molecular weight of approximately 315.39 g/mol. The structural formula can be represented as follows:

Research indicates that this compound interacts with various biological targets, influencing several physiological pathways. Key mechanisms include:

- Receptor Binding : The compound exhibits significant binding affinities to various receptors involved in neurological functions, which may contribute to its pharmacological effects.

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes linked to metabolic pathways.

Biological Activity

The biological activity of this compound has been investigated in various studies:

- Neuropharmacological Effects : The compound has shown promise in modulating neurotransmitter systems, potentially affecting conditions such as depression and anxiety.

- Antitumor Activity : In vitro studies have indicated that this compound may possess antitumor properties through apoptosis induction in cancer cell lines.

- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections.

Case Studies

A selection of case studies highlights the compound's biological activity:

Research Findings

Recent research has focused on elucidating the structure-activity relationships (SAR) of this compound. Key findings include:

- SAR Analysis : Modifications to the piperidine ring and fluorenylmethoxycarbonyl group have been shown to influence biological activity significantly.

- Pharmacokinetics : Studies suggest favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.